molecular formula C17H14O4 B2729533 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 22445-53-0

2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B2729533
CAS RN: 22445-53-0
M. Wt: 282.295
InChI Key: QAVWHDUAVOGFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to synthesize new compounds. It is a relatively simple compound, with a molecular formula of C14H12O4, and a molecular weight of 248.25 g/mol.

Scientific Research Applications

Novel Compounds Synthesis

Researchers have explored the reaction of 1,2-indanedione with 3,5-dimethoxyaniline, leading to several products. These include 2,2'-bis(3,5-dimethoxyphenyl-amino)[3,3'-biindene]-1,1'-dione and its diastereomers, highlighting the compound's role in synthesizing complex molecules with potential applications in organic electronics and photonics (B. Taylor, P. Carroll, M. Joullié, 1999).

Structural Analysis and Chirality

The study of axially chiral 1,2‐diketones, such as 1‐(3,4‐dimethoxyphenyl)propane‐1,2‐dione, offers insights into the stereochemistry and structural dynamics of these compounds. This work contributes to our understanding of how substituents affect molecular geometry, which is crucial for the design of chiral materials with specific optical properties (J. Hartung, K. Špehar, I. Svoboda, H. Fuess, 2004).

Push–Pull Systems and Electronic Properties

The development of T-shaped (donor–π–)2acceptor–π–donor push–pull systems based on Indan-1,3-dione demonstrates the compound's utility in creating materials with novel electronic and optical properties. These studies are foundational for advancing organic electronics, particularly in applications like nonlinear optics and photovoltaics (P. Solanke, F. Bureš, O. Pytela, M. Klikar, T. Mikysek, L. Mager, A. Barsella, Z. Růžičková, 2015).

Piezochromism and Cell Imaging

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-10-7-8-13(14(9-10)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVWHDUAVOGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione

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